Carfilzomib

Description

Properties

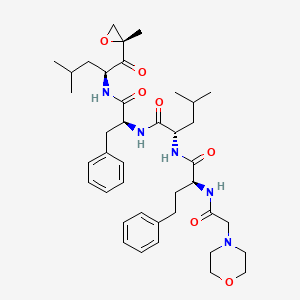

IUPAC Name |

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMPQMFVWMYDKT-NZTKNTHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H57N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048690 | |

| Record name | Carfilzomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Carfilzomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

868540-17-4 | |

| Record name | Carfilzomib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carfilzomib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carfilzomib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARFILZOMIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carfilzomib's Mechanism of Action in Multiple Myeloma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carfilzomib is a second-generation proteasome inhibitor that has demonstrated significant efficacy in the treatment of relapsed and refractory multiple myeloma (MM). Its mechanism of action is centered on the irreversible inhibition of the 26S proteasome, a critical cellular component for protein homeostasis. This guide provides a detailed examination of carfilzomib's molecular interactions, the downstream signaling cascades it modulates, and the resulting anti-myeloma effects. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for assessing its activity, and visualizations of key pathways to facilitate a comprehensive understanding of its therapeutic function.

Introduction: The Proteasome as a Therapeutic Target in Multiple Myeloma

Multiple myeloma is a hematologic malignancy characterized by the clonal proliferation of malignant plasma cells in the bone marrow.[1] These cells are professional secretors of monoclonal immunoglobulins, leading to an enormous protein synthesis burden and a high dependency on the ubiquitin-proteasome pathway (UPP) for survival.[1][2] The UPP is the primary mechanism for the degradation of misfolded, damaged, or obsolete intracellular proteins.[2] This reliance makes the proteasome a prime therapeutic target in MM.[1] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.[2][3][4]

Core Mechanism of Action: Irreversible Proteasome Inhibition

Carfilzomib is a tetrapeptide epoxyketone that acts as a potent and irreversible inhibitor of the proteasome.[1][5] Unlike its predecessor bortezomib, which binds reversibly, carfilzomib's irreversible binding leads to sustained proteasome inhibition.[1][2][6]

Specificity for the Chymotrypsin-Like (β5) Subunit

The 20S proteasome is the catalytic core of the 26S proteasome and contains three main proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), mediated by the β5, β2, and β1 subunits, respectively.[4][7] Carfilzomib exhibits high specificity for the chymotrypsin-like activity of the β5 subunit of the constitutive proteasome (c20S) and the β5i (LMP7) subunit of the immunoproteasome (i20S).[4][5][6][7] At therapeutic concentrations, it reduces chymotrypsin-like activity by over 80% with minimal effect on the trypsin-like and caspase-like activities.[6][7] This selective and potent inhibition of the rate-limiting step of proteolysis is central to its anti-myeloma activity.[7]

The irreversible binding occurs through the formation of a covalent bond with the N-terminal threonine residue of the proteasome's active site.[3] This sustained inhibition is thought to contribute to carfilzomib's ability to overcome resistance to bortezomib.[6][7]

Downstream Cellular Effects and Signaling Pathways

The inhibition of proteasomal activity by carfilzomib triggers a cascade of downstream events that collectively contribute to the death of multiple myeloma cells.

Induction of the Unfolded Protein Response (UPR) and ER Stress

The accumulation of polyubiquitinated proteins due to proteasome inhibition leads to significant ER stress and the activation of the unfolded protein response (UPR).[3][6] While the UPR is initially a pro-survival mechanism, sustained ER stress, as induced by carfilzomib, overwhelms the cell's coping capacity, leading to the activation of apoptotic pathways.[3][8] Key mediators in this process include the transcription factors ATF4 and CHOP, which are upregulated following carfilzomib treatment and play a role in ER stress-induced apoptosis.[9]

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cell survival, proliferation, and inflammation, and it is often constitutively active in multiple myeloma.[3] The proteasome is responsible for degrading the inhibitor of NF-κB, IκB. By inhibiting the proteasome, carfilzomib prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, thereby suppressing its pro-survival activity.[3][4]

Induction of Apoptosis

Carfilzomib is a potent inducer of apoptosis in multiple myeloma cells.[7][10][11] This programmed cell death is initiated through both the intrinsic and extrinsic pathways. Evidence suggests the activation of c-Jun-N-terminal kinase (JNK), mitochondrial membrane depolarization, release of cytochrome c, and the activation of caspases, including caspase-3, -8, and -9.[7] The expression of pro-apoptotic proteins like Bax is increased, while anti-apoptotic proteins such as Bcl-2 may be downregulated.[10][11]

Inhibition of the STAT1/COX-2/iNOS Signaling Pathway

Recent studies have indicated that carfilzomib can also inhibit the STAT1/COX-2/iNOS signaling pathway, which is another mechanism contributing to the inhibition of MM cell proliferation and the induction of apoptosis.[10][11]

Quantitative Data on Carfilzomib's In Vitro Activity

The following tables summarize quantitative data from preclinical studies on the effects of carfilzomib on multiple myeloma cell lines.

| Cell Line | IC50 (48h incubation) | Reference |

| MOLP-8 | 12.20 ± 0.14 µM | [12] |

| RPMI-8226 | 10.73 ± 3.21 µM | [12] |

| NCI-H929 | 26.15 ± 2.05 µM | [12] |

| OPM-2 | 15.97 ± 1.84 µM | [12] |

| Table 1: IC50 values of carfilzomib in various multiple myeloma cell lines. |

| Cell Line | Apoptotic Rate (48h incubation) | Reference |

| MOLP-8 | 15.20% ± 0.2% | [12] |

| RPMI-8226 | 20.73% ± 0.21% | [12] |

| NCI-H929 | 16.55% ± 2.00% | [12] |

| OPM-2 | 15.00% ± 2.84% | [12] |

| Table 2: Apoptotic rates induced by carfilzomib in multiple myeloma cell lines. |

| Proteasome Subunit | IC50 (in vitro) | Reference |

| β5 (constitutive 20S proteasome) | 5.2 nM | [5] |

| β5i (LMP7; immunoproteasome) | 14 nM | [5] |

| Table 3: In vitro inhibitory concentrations of carfilzomib for proteasome subunits. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature to assess the mechanism of action of carfilzomib.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate multiple myeloma cells (e.g., RPMI-8226, U266, etc.) in 96-well plates at a density of 1-5 x 10^4 cells/well in a final volume of 100 µL of complete culture medium.

-

Drug Treatment: Treat the cells with various concentrations of carfilzomib (e.g., 1 nM to 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat multiple myeloma cells with carfilzomib at various concentrations for the desired time period.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Proteasome Activity Assay

-

Cell Lysis: Lyse carfilzomib-treated and control cells in a suitable lysis buffer to extract cellular proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Assay Reaction: In a 96-well plate, incubate a standardized amount of protein lysate with a fluorogenic proteasome substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

-

Fluorescence Measurement: Measure the fluorescence generated by the cleavage of the substrate over time using a microplate fluorometer (excitation ~380 nm, emission ~460 nm).

-

Data Analysis: Calculate the rate of substrate cleavage to determine the proteasome activity and express it as a percentage of the control.

Western Blotting

-

Protein Extraction and Quantification: Extract total protein from treated and untreated cells and quantify the concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, IκBα, p-JNK, CHOP, β-actin).

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin).

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental approaches related to carfilzomib's action.

Caption: Carfilzomib's core mechanism of action.

Caption: Inhibition of the NF-κB pathway by carfilzomib.

Caption: Induction of the Unfolded Protein Response.

References

- 1. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]

- 2. A clinical update on the role of carfilzomib in the treatment of relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 4. Carfilzomib: a novel treatment in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carfilzomib | Proteasome | Tocris Bioscience [tocris.com]

- 6. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Carfilzomib in multiple myeloma: unraveling cardiac toxicities - from mechanisms to diagnosis and management [frontiersin.org]

- 9. Carfilzomib triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]

- 12. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

From Nature's Blueprint to Targeted Therapy: A Technical Guide to the Discovery and Synthesis of Carfilzomib from Epoxomicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the journey of Carfilzomib, a second-generation proteasome inhibitor, from its natural product origins in epoxomicin to its chemical synthesis and clinical application. The document provides an in-depth overview of the discovery process, detailed experimental protocols for its synthesis, quantitative data on its efficacy, and a visualization of its mechanism of action.

Executive Summary

Carfilzomib (marketed as Kyprolis®) is a tetrapeptide epoxyketone and a potent, irreversible proteasome inhibitor approved for the treatment of relapsed and refractory multiple myeloma.[1] Its development was inspired by the natural product epoxomicin, an α',β'-epoxyketone-containing peptide isolated from Actinomycetes.[2] Epoxomicin's high selectivity for the proteasome, a critical cellular complex for protein degradation, made it an attractive scaffold for medicinal chemistry efforts.[3] Through systematic modifications of the epoxomicin structure, researchers developed YU-101, a more potent and selective analog.[2] Further optimization of YU-101 to improve its pharmaceutical properties, particularly solubility, led to the synthesis of Carfilzomib.[2] This guide elucidates the key scientific milestones in this successful natural product-based drug discovery endeavor.

From Discovery to Rational Design: The Epoxomicin to Carfilzomib Trajectory

The discovery of Carfilzomib is a prime example of natural product-inspired drug development. The journey began with the identification of epoxomicin, a natural product with potent anti-tumor activity.

Epoxomicin: A Highly Selective Natural Proteasome Inhibitor

Epoxomicin was initially identified as a natural product with significant anti-tumor properties.[4] Subsequent research revealed that its mechanism of action was the highly selective and irreversible inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[5] The epoxyketone "warhead" of epoxomicin forms a stable morpholino-adduct with the N-terminal threonine residue of the proteasome's active site, accounting for its irreversible inhibition.[5] While potent, epoxomicin itself had suboptimal drug-like properties, including poor solubility.[2]

YU-101: A Potent Synthetic Analog

Recognizing the therapeutic potential of the epoxyketone pharmacophore, the laboratory of Craig Crews at Yale University synthesized a library of epoxomicin analogs to identify compounds with improved properties.[2] This effort led to the development of YU-101, a tetrapeptide epoxyketone that demonstrated greater potency and selectivity for the proteasome than epoxomicin.[2] YU-101 served as the lead compound for further development.[6]

Carfilzomib: Optimizing for the Clinic

While YU-101 showed significant promise, its low aqueous solubility presented a hurdle for clinical development.[2] To address this, a morpholino group was added to the N-terminus of the peptide backbone. This modification significantly enhanced the solubility of the compound without compromising its potent proteasome inhibitory activity, leading to the creation of Carfilzomib (formerly PR-171).[2][7]

dot

The developmental progression from epoxomicin to Carfilzomib.

Quantitative Data

The following tables summarize the in vitro potency of epoxomicin and Carfilzomib against various cancer cell lines and the clinical efficacy of Carfilzomib in multiple myeloma.

Table 1: In Vitro Potency (IC50) of Epoxomicin and Carfilzomib

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Epoxomicin | ANBL-6 | Multiple Myeloma | ~5 | [8] |

| Epoxomicin | RPMI 8226 | Multiple Myeloma | ~5 | [8] |

| Carfilzomib | ANBL-6 | Multiple Myeloma | < 5 | [8] |

| Carfilzomib | RPMI 8226 | Multiple Myeloma | < 5 | [8] |

| Carfilzomib | H1993 | Non-Small Cell Lung Cancer | < 1.0 - 36 (96h) | [9] |

| Carfilzomib | SHP77 | Small Cell Lung Cancer | < 1.0 - 36 (96h) | [9] |

| Carfilzomib | KMT2A-rearranged ALL | Infant Acute Lymphoblastic Leukemia | 6.0 - 15.8 | [1] |

Table 2: Clinical Efficacy of Carfilzomib in Relapsed/Refractory Multiple Myeloma

| Clinical Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Reference |

| PX-171-003-A1 (Phase 2) | Carfilzomib monotherapy | 23.7% | [5] |

| PX-171-004 (Phase 2) | Carfilzomib monotherapy | 42% | [5] |

| ASPIRE (Phase 3) | Carfilzomib + Lenalidomide + Dexamethasone | 87.1% | [2] |

| ENDEAVOR (Phase 3) | Carfilzomib + Dexamethasone | 77% | [5] |

Experimental Protocols

The synthesis of Carfilzomib is a multi-step process that involves the preparation of a tetrapeptide fragment and an epoxyketone "warhead," followed by their coupling. The following protocols are based on convergent synthesis strategies described in the scientific literature and patents.

Synthesis of the Epoxyketone Warhead (tert-Butyl ((2S)-4-methyl-1-((2R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate)

This key intermediate provides the reactive epoxyketone pharmacophore. An efficient preparation method has been developed to produce this intermediate with high stereoselectivity.[10]

Step 1: Synthesis of (R)-Enone The synthesis begins with the conversion of Boc-D-leucine to the corresponding (R)-enone. This is a two-step telescoped process.[11]

-

Reagents and Conditions: Boc-D-leucine monohydrate, isopropenylmagnesium bromide, THF.

-

Procedure: To a solution of Boc-D-leucine in THF, isopropenylmagnesium bromide is added at low temperature. The reaction is quenched, and the resulting α,β-unsaturated ketone is isolated.

Step 2: Diastereoselective Epoxidation The (R)-enone undergoes a diastereoselective epoxidation to form the (R,R)-epoxyketone.

-

Reagents and Conditions: (R)-enone, m-chloroperoxybenzoic acid (mCPBA) or potassium peroxomonosulfate, dichloromethane.

-

Procedure: The enone is dissolved in dichloromethane and treated with mCPBA at 0°C. The reaction is monitored by TLC until completion. The resulting (R,R)-epoxyketone is purified by flash chromatography.

Step 3: Epimerization The (R,R)-epoxyketone is then epimerized to the desired (S,R)-epoxyketone.

-

Reagents and Conditions: (R,R)-epoxyketone, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), MTBE.

-

Procedure: The (R,R)-epoxyketone is dissolved in MTBE and treated with a catalytic amount of DBU. The reaction is stirred at room temperature until the desired diastereomeric ratio is achieved, as determined by HPLC. The product is isolated by crystallization.

Synthesis of the Tetrapeptide Fragment (Morpholino-acetyl-L-homophenylalanyl-L-leucyl-L-phenylalanine)

The tetrapeptide fragment is synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. A patent describes a one-pot synthesis approach.[12]

Step 1: Dipeptide Formation

-

Reagents and Conditions: Fmoc-Phe-OH, 2-chlorotrityl chloride resin, DIEA, DMF. Fmoc-Leu-OH, HBTU, HOBt, DIEA, DMF.

-

Procedure: Fmoc-Phe-OH is loaded onto the resin. The Fmoc group is removed with piperidine in DMF, and the next amino acid (Fmoc-Leu-OH) is coupled using standard coupling reagents.

Step 2: Tetrapeptide Assembly

-

Procedure: The process of deprotection and coupling is repeated for Fmoc-Homophe-OH and morpholinoacetic acid to complete the tetrapeptide sequence on the solid support.

Step 3: Cleavage and Deprotection

-

Reagents and Conditions: TFA, TIS, water.

-

Procedure: The completed tetrapeptide is cleaved from the resin and deprotected using a cleavage cocktail. The crude peptide is precipitated with cold ether and purified by HPLC.

Final Coupling and Deprotection to Yield Carfilzomib

The final step involves the coupling of the tetrapeptide fragment with the epoxyketone warhead.

-

Reagents and Conditions: Tetrapeptide fragment, epoxyketone warhead, HATU, HOAt, DIEA, DMF.

-

Procedure: The deprotected tetrapeptide and the epoxyketone are dissolved in DMF. Coupling reagents are added, and the reaction is stirred until completion. The final product, Carfilzomib, is purified by preparative HPLC. A patent describes a process yielding Carfilzomib with a purity of 98% and a yield of 80% for the final coupling step.[13]

dot

A simplified workflow for the convergent synthesis of Carfilzomib.

Mechanism of Action: Signaling Pathways

Carfilzomib exerts its anti-cancer effects primarily through the inhibition of the ubiquitin-proteasome system, which leads to the dysregulation of several key signaling pathways, including the NF-κB pathway.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells. Proteins targeted for degradation are tagged with a polyubiquitin chain by a three-enzyme cascade (E1, E2, and E3). The 26S proteasome recognizes and degrades these polyubiquitinated proteins.

dot

Inhibition of the Ubiquitin-Proteasome Pathway by Carfilzomib.

Carfilzomib's Effect on the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is constitutively active in many cancers, including multiple myeloma, and promotes cell survival and proliferation. A key regulatory step in this pathway is the proteasomal degradation of IκB, an inhibitor of NF-κB. By inhibiting the proteasome, Carfilzomib prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-survival genes.

dot

Carfilzomib inhibits NF-κB signaling, promoting apoptosis.

Conclusion

The development of Carfilzomib from the natural product epoxomicin is a testament to the power of natural product chemistry as a starting point for modern drug discovery. Through a combination of total synthesis, medicinal chemistry, and a deep understanding of its biological target, a highly effective and life-extending therapy for multiple myeloma was developed. This guide has provided a comprehensive overview of this process, from the initial discovery to the detailed synthetic protocols and the molecular mechanism of action, serving as a valuable resource for professionals in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. From Epoxomicin to Carfilzomib: Chemistry, Biology, and Medical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innovation.ucsf.edu [innovation.ucsf.edu]

- 7. Crews Laboratory | Carfilzomib/Kyprolis⢠[crewslab.yale.edu]

- 8. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN105273057A - Carfilzomib preparation method - Google Patents [patents.google.com]

- 13. WO2015010436A1 - Carfilzomib intermediate and preparation method therefor, and preparation method for carfilzomib - Google Patents [patents.google.com]

Carfilzomib's effect on the ubiquitin-proteasome pathway

An In-depth Technical Guide to Carfilzomib's Effect on the Ubiquitin-Proteasome Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carfilzomib is a second-generation, irreversible proteasome inhibitor that has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. Its mechanism of action is centered on the highly specific and sustained inhibition of the chymotrypsin-like activity of the 20S proteasome, a cornerstone of the ubiquitin-proteasome pathway (UPP). This inhibition disrupts cellular protein homeostasis, leading to the accumulation of polyubiquitinated proteins, which in turn triggers a cascade of downstream events including endoplasmic reticulum (ER) stress, activation of pro-apoptotic pathways, and modulation of key survival signaling networks like NF-κB. This technical guide provides a detailed examination of carfilzomib's interaction with the UPP, presenting quantitative data on its inhibitory activity, detailed protocols for relevant experimental assays, and visual representations of the core biological pathways and experimental workflows.

The Ubiquitin-Proteasome Pathway (UPP)

The UPP is the principal mechanism for regulated intracellular protein degradation in eukaryotic cells, essential for maintaining cellular homeostasis.[1] It plays a critical role in the turnover of proteins involved in cell cycle progression, apoptosis, and signal transduction. The pathway involves two discrete steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.

The 26S proteasome is a large, ATP-dependent proteolytic complex composed of a 20S core particle and one or two 19S regulatory particles. The 20S core is the catalytic engine, containing three distinct peptidase activities:

-

Chymotrypsin-like (CT-L): Mediated by the β5 subunit.

-

Trypsin-like (T-L): Mediated by the β2 subunit.

-

Caspase-like (C-L) or Post-glutamyl peptide hydrolyzing (PGPH): Mediated by the β1 subunit.[2]

Cancer cells, particularly those like multiple myeloma that produce large amounts of proteins, are highly dependent on the UPP to clear misfolded and regulatory proteins, making the proteasome a key therapeutic target.[3][4]

Carfilzomib: Mechanism of Irreversible Inhibition

Carfilzomib (formerly PR-171) is a tetrapeptide epoxyketone analogue of epoxomicin.[3][5] Unlike its predecessor bortezomib, which is a reversible inhibitor, carfilzomib binds irreversibly to the N-terminal threonine residue of the proteasome's active sites.[1][6] This irreversible binding leads to potent and sustained inhibition of proteasome activity, even after the drug has been cleared from circulation.[4]

Carfilzomib exhibits high selectivity for the chymotrypsin-like (CT-L) activity of both the constitutive proteasome (c20S) and the immunoproteasome (i20S), the latter of which is predominantly expressed in cells of lymphoid origin.[2][7] This specificity is a critical feature, as the CT-L activity is the rate-limiting step in protein degradation.[2] By selectively targeting the β5 and β5i (LMP7) subunits, carfilzomib potently disrupts protein degradation, leading to the accumulation of ubiquitinated proteins and inducing cellular apoptosis.[4][8]

References

- 1. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]

- 4. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Carfilzomib: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical In Vitro Studies of Carfilzomib on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro evaluation of Carfilzomib, a second-generation proteasome inhibitor. Carfilzomib has demonstrated significant anti-tumor activity across a range of hematological and solid tumor malignancies.[1][2][3] It functions by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome, primarily inhibiting its chymotrypsin-like activity.[4][5][6][7] This inhibition disrupts cellular protein homeostasis, leading to the accumulation of polyubiquitinated proteins, which in turn induces cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately, apoptosis in cancerous cells.[4][8][9] This document summarizes key quantitative data from various in vitro studies, details common experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro Efficacy of Carfilzomib

The cytotoxic and anti-proliferative effects of Carfilzomib have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.

Table 1: IC50 Values of Carfilzomib in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (nM) | Treatment Duration (hours) |

| Breast Cancer | MDA-MB-361 | 6.34 | 72 |

| T-47D | 76.51 | 72 | |

| MCF7, HCC1954, MDA-MB-468, MDA-MB-231, BT-549 | ~10 - 50 | 72 | |

| Lung Cancer (NSCLC) | A549, H1993, H520, H460, H1299 | <1.0 - 36 | 96 |

| Lung Cancer (SCLC) | SHP77, DMS114 | <1.0 - 203 | 96 |

| Multiple Myeloma | ANBL-6, RPMI 8226 | <5 | Not Specified |

| H929, KAS-6/1 | Not Specified (Significant viability decrease at 100 nM) | 1 (pulse) | |

| MM1.S (parental) | 29.3 | Not Specified | |

| MM1.R (resistant) | 15.2 | Not Specified | |

| Liposarcoma | LPS141, MLS402, and others | <10 | 72 |

| Various Solid Tumors | HCT-116, HT29, A549, PC3, Caki-1, PANC-1 | 10 - 30 | 72 |

Data compiled from sources.[1][10][11][12][13][14]

Table 2: Carfilzomib-Induced Apoptosis Markers in Cancer Cell Lines

| Cell Line(s) | Cancer Type | Apoptotic Effect | Concentration / Time |

| H1993, SHP77 | Lung Cancer | Cleavage of PARP and Caspase-3 | IC50 doses at 48-96h |

| MCF7, T-47D, MDA-MB-231, etc. | Breast Cancer | Cleavage of PARP and Caspase-3/7 | 0.01 µM - 1 µM at 24h |

| ZR-75-30 | Breast Cancer | Increased Bax, Decreased Bcl-2 and Mcl-1 | >12.5 nM at 24h |

| RPMI 8226, ANBL-6, U266, KAS-6/1 | Multiple Myeloma | DNA fragmentation, PARP cleavage | 5-10 nM (continuous) |

| H929, MM.1S, U266 | Multiple Myeloma | Activation of Caspases-3, -8, -9 | 7 nM at 24h |

| MOLP-8, RPMI-8226, NCI-H929, OPM-2 | Multiple Myeloma | Dose-dependent increase in apoptotic cells (7-AAD staining) | 1-25 nM at 48h |

Data compiled from sources.[1][6][15][16][17][18][19]

Core Mechanism of Action and Signaling Pathways

Carfilzomib's primary action of proteasome inhibition triggers a cascade of downstream cellular events culminating in apoptosis.

Caption: Carfilzomib's core mechanism of action.

Carfilzomib's impact extends to several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. Its inhibition of the proteasome prevents the degradation of key regulatory proteins, leading to the modulation of these pathways.

Caption: Key signaling pathways modulated by Carfilzomib.

Experimental Protocols

Standardized protocols are essential for the reliable in vitro assessment of Carfilzomib. The following sections detail common methodologies.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a range of Carfilzomib concentrations (e.g., 0.001 µM to 50 µM) for a specified duration (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO).

-

MTT Reagent Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 540-570 nm) using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.[10]

Apoptosis Assays

Apoptosis, or programmed cell death, is a key outcome of Carfilzomib treatment. It can be assessed both qualitatively and quantitatively.

-

Western Blot for Apoptosis Markers:

-

Sample Preparation: Treat cells with Carfilzomib for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against key apoptosis markers like cleaved PARP, cleaved Caspase-3, cleaved Caspase-7, Bax, and Bcl-2 overnight at 4°C.[1][16][17]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like α-Tubulin or β-actin to ensure equal protein loading.[17]

-

-

Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining:

-

Cell Preparation: Treat cells with Carfilzomib. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

Carfilzomib can induce cell cycle arrest, preventing cancer cell proliferation.

-

Cell Preparation: Treat cells with Carfilzomib for a specified period (e.g., 24 hours).

-

Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

-

Staining: Wash the fixed cells to remove ethanol and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20] Studies have shown Carfilzomib can induce G2/M arrest in endometrial and breast cancer cells.[16][20]

General Experimental Workflow

A typical in vitro investigation of Carfilzomib follows a logical progression from broad cytotoxicity screening to detailed mechanistic studies.

Caption: A typical experimental workflow for in vitro studies.

Conclusion

The preclinical in vitro data strongly support the potent anti-cancer activity of Carfilzomib across a diverse panel of cancer cell lines.[1] Its mechanism, centered on the irreversible inhibition of the proteasome, triggers multiple apoptotic signaling pathways and induces cell cycle arrest.[4][6][20] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and molecular mechanisms of Carfilzomib, both as a monotherapy and in combination with other anti-cancer agents, paving the way for further translational and clinical development.[10][11]

References

- 1. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]

- 6. ashpublications.org [ashpublications.org]

- 7. selleckchem.com [selleckchem.com]

- 8. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 9. kyprolis-hcp.com [kyprolis-hcp.com]

- 10. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel carfilzomib-based combinations as potential therapeutic strategies for liposarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]

- 20. Carfilzomib induces G2/M cell cycle arrest in human endometrial cancer cells via upregulation of p21Waf1/Cip1 and p27Kip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Carfilzomib's Role in Inducing Apoptosis in Tumor Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carfilzomib (CFZ) is a second-generation proteasome inhibitor that has demonstrated significant efficacy in the treatment of multiple myeloma and shows promise for other hematologic malignancies and solid tumors.[1][2][3] Its primary mechanism of action is the irreversible and selective inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome.[4][5] This inhibition disrupts cellular protein homeostasis, leading to an accumulation of polyubiquitinated, misfolded, and regulatory proteins.[5][6] The resulting cellular stress triggers multiple pro-apoptotic signaling cascades, including the extrinsic and intrinsic apoptosis pathways, and a potent endoplasmic reticulum (ER) stress response, culminating in programmed cell death.[2][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms by which carfilzomib induces apoptosis, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism of Action: Proteasome Inhibition

Carfilzomib is a tetrapeptide epoxyketone that irreversibly binds to the N-terminal threonine-containing active sites of the proteasome's β5 subunit (constitutive proteasome) and the LMP7 (β5i) subunit of the immunoproteasome.[2][4] This action specifically blocks the chymotrypsin-like activity, which is the primary proteolytic function of the proteasome responsible for degrading a wide range of cellular proteins.[2][5] Unlike the first-generation inhibitor bortezomib, carfilzomib has minimal effect on the trypsin-like (β2) or caspase-like (β1) activities at therapeutic concentrations.[2][7]

The ubiquitin-proteasome system (UPS) is essential for maintaining cellular homeostasis by degrading damaged, misfolded, or unneeded proteins.[5] By inhibiting this critical pathway, carfilzomib causes a buildup of these proteins, leading to cell cycle arrest and the activation of programmed cell death.[1][2]

Induction of Apoptosis: Key Signaling Pathways

Carfilzomib-induced apoptosis is a multi-faceted process involving the coordinated activation of the extrinsic, intrinsic, and ER stress-mediated pathways.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is initiated by signals from cell surface death receptors. Carfilzomib has been shown to increase the total and cell surface levels of Death Receptor 5 (DR5).[1] This upregulation is partly due to the stabilization of DR5 protein, as carfilzomib inhibits its proteasomal degradation.[1] The increased presence of DR5 enhances the cell's sensitivity to apoptosis, including TRAIL-induced cell death.[1] Activation of the extrinsic pathway leads to the cleavage and activation of the initiator caspase-8, which subsequently activates downstream effector caspases.[1][2] Studies have confirmed that FADD (Fas-Associated Death Domain) deficiency protects cancer cells from carfilzomib-induced apoptosis, highlighting the importance of this pathway.[1]

The Intrinsic (Mitochondrial) Apoptotic Pathway

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Proteasome inhibition by carfilzomib leads to the accumulation of pro-apoptotic Bcl-2 family proteins such as Bak, Bax, and Noxa.[2][9][10] For instance, carfilzomib induces the accumulation of both MCL-1 (an anti-apoptotic protein) and its antagonist, Noxa.[7] Noxa preferentially binds to MCL-1, displacing the pro-apoptotic protein Bak.[7][10] This "liberation" of Bak, along with the activation of Bax, leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the activation of initiator caspase-9.[8][11]

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

The accumulation of misfolded and unfolded proteins resulting from proteasome inhibition causes significant stress on the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).[2][5] While initially a pro-survival mechanism, sustained ER stress under carfilzomib treatment shifts the UPR towards a pro-apoptotic response.[12][13] A key signaling cascade involved is the PERK-eIF2α-ATF4 pathway, which culminates in the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT/enhancer-binding protein homologous protein).[5][7][14] CHOP, in turn, modulates the expression of other apoptotic regulators, including downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins, thereby promoting cell death.[7][14][15]

Common Effector Caspases and Final Execution

Both the extrinsic and intrinsic pathways converge on the activation of effector caspases, primarily caspase-3.[2][8] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which leads to the characteristic biochemical and morphological hallmarks of apoptosis.[1][9] The cleavage of caspases-3, -8, -9, and PARP are reliable markers of carfilzomib-induced apoptosis.[1][8][11]

Quantitative Data Summary

The cytotoxic and pro-apoptotic efficacy of carfilzomib varies across different tumor cell lines. The following tables summarize key quantitative data reported in preclinical studies.

Table 1: IC50 Values of Carfilzomib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Exposure Time (h) | Citation(s) |

| Multiple Myeloma | ||||

| MOLP-8 | Multiple Myeloma | 12,200 | 48 | [16] |

| RPMI-8226 | Multiple Myeloma | 10,730 | 48 | [16] |

| NCI-H929 | Multiple Myeloma | 26,150 | 48 | [16] |

| OPM-2 | Multiple Myeloma | 15,970 | 48 | [16] |

| Various (8 lines) | Multiple Myeloma | 21.8 (Chymotrypsin-like) | 1 | [17] |

| Lung Cancer | ||||

| A549 | Non-Small Cell | <1.0 - 36 | 96 | [18] |

| H1993 | Non-Small Cell | <1.0 - 36 | 96 | [18] |

| H520 | Non-Small Cell | <1.0 - 36 | 96 | [18] |

| H460 | Non-Small Cell | <1.0 - 36 | 96 | [18] |

| H1299 | Non-Small Cell | <1.0 - 36 | 96 | [18] |

| SHP77 | Small Cell | <1.0 - 203 | 96 | [18] |

| DMS114 | Small Cell | <1.0 - 203 | 96 | [18] |

| Breast Cancer | ||||

| MCF7 | Breast Cancer | 35.84 | 72 | [19] |

| T-47D | Breast Cancer | 76.51 | 72 | [19] |

| MDA-MB-361 | Breast Cancer | 6.34 | 72 | [19] |

| MDA-MB-468 | Breast Cancer | 8 - 25 | 96 | [20] |

| MDA-MB-231 | Breast Cancer | 22.84 | 72 | [19] |

| BT-549 | Breast Cancer | 23.33 | 72 | [19] |

| BT20 | Triple-Negative | 8 - 25 | 96 | [20] |

| SUM149 | Triple-Negative | 8 - 25 | 96 | [20] |

| Other Cancers | ||||

| Various (6 lines) | Solid Tumors | 50 - 300 | 24 | [1] |

| Various (6 lines) | Solid Tumors | 10 - 30 | 72 | [1] |

Note: IC50 values can vary significantly based on the assay method and specific experimental conditions. The values from reference[16] are notably higher (in µM range converted to nM) than others, which may reflect differences in methodology or cell line sensitivity.

Table 2: Apoptosis Induction in Multiple Myeloma Cell Lines

| Cell Line | Carfilzomib Conc. | Exposure Time (h) | Apoptotic Rate (%) | Citation(s) |

| MOLP-8 | 25 nM | 48 | 15.20 ± 0.2 | [15][16] |

| RPMI-8226 | 25 nM | 48 | 20.73 ± 0.21 | [15][16] |

| NCI-H929 | 25 nM | 48 | 16.55 ± 2.00 | [15][16] |

| OPM-2 | 25 nM | 48 | 15.00 ± 2.84 | [15][16] |

Detailed Experimental Protocols

Reproducible and accurate assessment of carfilzomib's effects requires standardized experimental procedures. Below are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assays

-

Cell Seeding: Seed tumor cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with a range of carfilzomib concentrations (e.g., 1 nM to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours).[15][19] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm or 540 nm using a microplate reader.[19][21]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

B. Sulforhodamine B (SRB) Assay [1]

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Fixation: After treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

-

Final Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry completely.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm.

Apoptosis Detection

A. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining [21][23]

-

Cell Preparation: After treatment, harvest 1x10⁶ cells (including supernatant for suspension cells) and wash twice with cold 1x PBS.

-

Resuspension: Resuspend the cell pellet in 500 µL of 1x Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) or 7-AAD to the cell suspension.[15][21]

-

Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

-

Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Cell Preparation: Seed cells in a 96-well plate or on coverslips. After treatment, wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 30 minutes.

-

Permeabilization: Wash with PBS and permeabilize by adding 100 µL of 20 µg/mL proteinase K solution for 20 minutes at room temperature.

-

Equilibration: Wash with PBS and add 100 µL of equilibration buffer for 10 minutes.

-

TdT Reaction: Incubate cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions, typically for 1 hour at 37°C in the dark.

-

Stopping the Reaction: Add stop/wash buffer.

-

Visualization: Mount coverslips with a DAPI-containing mounting medium or analyze the plate on a fluorescence microscope or plate reader. Apoptotic cells will show bright nuclear fluorescence.

Western Blot Analysis of Apoptotic Proteins[1][15]

-

Lysate Preparation: After carfilzomib treatment, harvest cells, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Target proteins include: cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, total and cleaved PARP, Bcl-2, Bax, Bak, Mcl-1, Noxa, CHOP, and a loading control (e.g., β-actin or GAPDH).[1][7][15]

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control.

Conclusion

Carfilzomib is a potent inducer of apoptosis in a wide range of tumor cells. Its irreversible inhibition of the proteasome's chymotrypsin-like activity creates a state of acute cellular stress characterized by the accumulation of cytotoxic proteins. This overload triggers a robust and interconnected apoptotic response involving the direct activation of the extrinsic and intrinsic pathways, as well as a powerful ER stress-mediated cascade. The upregulation of DR5, the accumulation of pro-apoptotic Bcl-2 family members, and the induction of the CHOP transcription factor are all critical events that drive the cell towards caspase-dependent execution of apoptosis. Understanding these detailed mechanisms provides a strong rationale for the clinical use of carfilzomib and supports further investigation into its application in various malignancies and combination therapies.

References

- 1. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]

- 3. Carfilzomib activates ER stress and JNK/p38 MAPK signaling to promote apoptosis in hepatocellular carcinoma cells [sciengine.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 6. kyprolis-hcp.com [kyprolis-hcp.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ashpublications.org [ashpublications.org]

- 9. The novel proteasome inhibitor carfilzomib induces cell cycle arrest, apoptosis and potentiates the anti-tumour activity of chemotherapy in rituximab-resistant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carfilzomib triggers cell death in chronic lymphocytic leukemia by inducing proapoptotic and endoplasmic reticulum stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. brieflands.com [brieflands.com]

- 13. Carfilzomib Promotes the Unfolded Protein Response and Apoptosis in Cetuximab-Resistant Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. amhsr.org [amhsr.org]

- 15. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - He - Translational Cancer Research [tcr.amegroups.org]

- 17. researchgate.net [researchgate.net]

- 18. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Second-generation proteasome inhibitor carfilzomib enhances doxorubicin-induced cytotoxicity and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. e-century.us [e-century.us]

- 22. Treatment optimization for multiple myeloma: schedule-dependent synergistic cytotoxicity of pomalidomide and carfilzomib in in vitro and ex vivo models | Haematologica [haematologica.org]

- 23. researchgate.net [researchgate.net]

- 24. Carfilzomib inhibits the proliferation and apoptosis of multiple myeloma cells by inhibiting STAT1/COX-2/iNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Carfilzomib's Precision Targeting: A Technical Guide to its Selective Inhibition of the Proteasome's Chymotrypsin-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Carfilzomib, a second-generation proteasome inhibitor, has emerged as a cornerstone in the treatment of multiple myeloma. Its clinical efficacy is intrinsically linked to its highly selective and irreversible inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome. This technical guide provides an in-depth exploration of carfilzomib's mechanism of action, offering a comprehensive overview of its selectivity, the experimental protocols used to characterize it, and the downstream cellular consequences of its targeted activity.

Core Mechanism of Action: Irreversible and Selective Inhibition

Carfilzomib is a tetrapeptide epoxyketone that covalently binds to the N-terminal threonine residue of the proteasome's active sites.[1] Its primary target is the β5 subunit of the constitutive proteasome (c20S) and the LMP7 (β5i) subunit of the immunoproteasome (i20S), both of which are responsible for the chymotrypsin-like proteolytic activity.[2] This irreversible binding effectively blocks the degradation of ubiquitinated proteins, leading to their accumulation within the cell.[1] The buildup of these proteins, particularly misfolded and regulatory proteins, induces significant cellular stress, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.[1][2] This targeted disruption of protein homeostasis is particularly effective in cancer cells, such as those in multiple myeloma, which are characterized by high rates of protein synthesis and are thus more susceptible to proteasome inhibition.[3]

Quantitative Selectivity Profile

The therapeutic window of carfilzomib is largely defined by its potent and selective inhibition of the chymotrypsin-like activity over the other two major proteolytic activities of the proteasome: the trypsin-like (T-L) and caspase-like (C-L) activities. The following table summarizes the inhibitory concentrations (IC50) of carfilzomib against the different proteasomal subunits, demonstrating its profound selectivity.

| Proteasomal Subunit Activity | Constitutive Proteasome (c20S) IC50 (nM) | Immunoproteasome (i20S) IC50 (nM) | Cell-Based Assay IC50 (nM) |

| Chymotrypsin-like (β5/LMP7) | 5.2 | 14 | 21.8 ± 7.4[4] |

| Caspase-like (β1/LMP2) | Weak to no inhibition at therapeutic concentrations[2] | Weak to no inhibition at therapeutic concentrations[2] | 618 ± 149[4] |

| Trypsin-like (β2/MECL1) | Weak to no inhibition at therapeutic concentrations[2] | Weak to no inhibition at therapeutic concentrations[2] | 379 ± 107[4] |

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Carfilzomib's selectivity extends beyond the proteasome itself. In contrast to the first-generation proteasome inhibitor bortezomib, carfilzomib exhibits minimal off-target activity against other serine proteases, which is believed to contribute to its more favorable side-effect profile, particularly the lower incidence of peripheral neuropathy.[2][5][6]

Experimental Protocols for Determining Proteasome Inhibition

The characterization of carfilzomib's selectivity relies on robust in vitro and cell-based assays that measure the specific activities of the proteasome.

In Vitro Proteasome Activity Assay

This assay quantifies the activity of purified 20S proteasomes (constitutive or immunoproteasome) by measuring the cleavage of specific fluorogenic peptide substrates.

Principle: The cleavage of a peptide substrate linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC) results in a measurable increase in fluorescence, which is directly proportional to the specific proteasomal activity.

Materials:

-

Purified 20S proteasome (human erythrocytes for constitutive, peripheral blood monocytes for immunoproteasome)

-

Fluorogenic substrates:

-

Chymotrypsin-like: Suc-LLVY-AMC

-

Trypsin-like: Boc-LSTR-AMC

-

Caspase-like: Z-LLE-AMC

-

-

Assay Buffer (e.g., 25 mM HEPES, 0.5 mM EDTA, pH 7.5)

-

Carfilzomib (or other inhibitors) at various concentrations

-

96-well black microplates

-

Fluorometric plate reader (Ex/Em ~350/440 nm for AMC)

Procedure:

-

Prepare serial dilutions of carfilzomib in the assay buffer.

-

In a 96-well plate, add the purified 20S proteasome to each well.

-

Add the carfilzomib dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the specific fluorogenic substrate to each well.

-

Immediately begin kinetic measurements of fluorescence intensity at 37°C using a plate reader.

-

Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the carfilzomib concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proteasome Activity Assay (e.g., Proteasome-Glo™ Assay)

This assay measures the activity of the proteasome within intact, cultured cells, providing a more physiologically relevant assessment of inhibitor potency.

Principle: A luminogenic substrate that is a substrate for a specific proteasome activity is added to cultured cells. Upon cell lysis, the proteasome cleaves the substrate, releasing a substrate for luciferase (e.g., aminoluciferin). The subsequent luminescent signal generated by luciferase is proportional to the proteasome activity.

Materials:

-

Cultured cells (e.g., multiple myeloma cell lines like RPMI-8226)

-

Cell culture medium

-

Carfilzomib (or other inhibitors) at various concentrations

-

Proteasome-Glo™ Cell-Based Assay Reagents (containing specific luminogenic substrates for chymotrypsin-like, trypsin-like, and caspase-like activities, and a thermostable luciferase)

-

96-well white-walled, clear-bottom microplates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of carfilzomib for a specified duration (e.g., 1 hour).

-

Equilibrate the plate and the Proteasome-Glo™ reagent to room temperature.

-

Add the Proteasome-Glo™ reagent to each well.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis and initiate the enzymatic reaction.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each carfilzomib concentration relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the carfilzomib concentration.

Visualizing the Consequences of Selective Inhibition

The highly specific inhibition of the proteasome's chymotrypsin-like activity by carfilzomib sets off a cascade of cellular events. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Caption: Carfilzomib's mechanism of action leading to apoptosis.

Caption: Workflow for proteasome activity assays.

Caption: Carfilzomib's selectivity for proteasome activities.

References

- 1. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 2. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Integrated safety profile of single-agent carfilzomib: experience from 526 patients enrolled in 4 phase II clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

In Vivo Efficacy of Carfilzomib in Animal Models of Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of Carfilzomib, a second-generation proteasome inhibitor. Carfilzomib has demonstrated significant antitumor activity in a variety of animal models, leading to its successful clinical development and approval for the treatment of multiple myeloma.[1] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

Carfilzomib is a tetrapeptide epoxyketone that selectively and irreversibly binds to the N-terminal threonine residue within the catalytic sites of the 20S proteasome.[2] Its primary target is the chymotrypsin-like (CT-L) activity of the proteasome, which is crucial for the degradation of ubiquitinated intracellular proteins.[2][3][4]

Inhibition of the proteasome leads to a cascade of cellular events detrimental to cancer cells, which are often more sensitive to proteotoxic stress due to their high rate of protein synthesis and proliferation. Key downstream effects include:

-

Accumulation of Polyubiquitinated Proteins: The blockage of protein degradation causes a buildup of misfolded and regulatory proteins.[2]

-

Endoplasmic Reticulum (ER) Stress: This protein accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response.[2][4]

-

Induction of Apoptosis: Prolonged and overwhelming ER stress activates apoptotic pathways, leading to programmed cell death.[2][4][5] This is mediated through both intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[6]

-

Inhibition of NF-κB Pathway: Carfilzomib can suppress the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation, by preventing the degradation of its inhibitor, IκB.[2]

In Vivo Efficacy in Hematological Malignancy Models

Carfilzomib has shown its most profound efficacy in preclinical models of multiple myeloma (MM), the indication for which it is clinically approved.[1] It demonstrates potent activity, reduces tumor burden, and overcomes resistance to the first-generation proteasome inhibitor, bortezomib.[6][7]

| Cancer Type | Animal Model | Cell Line(s) | Carfilzomib Dosage & Schedule | Key Quantitative Findings | Reference(s) |

| Multiple Myeloma | Syngeneic C57Bl/KaLwRij Mice | 5TGM1-GFP (murine) | Not specified | Decreased tumor burden and prevented bone loss. | [7] |

| Multiple Myeloma | Xenograft (mouse) | RPMI-8226 (human) | Not specified | Decreased tumor burden and prevented bone loss. | [7] |

| Multiple Myeloma | LAGκ-1A Xenograft (mouse) | LAGκ-1A (human) | 3 mg/kg, IV, twice weekly | Combination with melphalan after progression showed significant reduction in tumor size. | [8] |

| Non-Hodgkin's Lymphoma | Immunocompromised BNX Mice | RL (human) | 5 mg/kg (MTD) or 3 mg/kg in combo | Single agent effective at MTD; 3 mg/kg dose combined with vorinostat induced a 48% reduction in tumor growth. | [9] |

| Chronic Lymphocytic Leukemia | Ex vivo patient cells | Primary CLL cells | 100 nM (1 hr exposure) | Induced apoptosis in ~50% of cells by 24 hours; cytotoxicity not diminished by human serum. | [10] |

In Vivo Efficacy in Solid Tumor Models

While clinical results in solid tumors have been more modest, preclinical studies show that Carfilzomib possesses significant anti-tumor activity across a range of solid tumor models, particularly in combination with other agents.[11][12]

| Cancer Type | Animal Model | Cell Line(s) | Carfilzomib Dosage & Schedule | Key Quantitative Findings | Reference(s) |

| Small Cell Lung Cancer | SHP77 Xenograft (mouse) | SHP77 (human) | Not specified | Monotherapy inhibited tumor growth and prolonged survival significantly. | [13][14] |

| Non-Small Cell Lung Cancer | H460 Xenograft (NOD/SCID mice) | H460 (human) | 3 mg/kg or 6 mg/kg, IV, days 0,1,7,8,14,15 | Showed tumor growth suppression, but not superior to the cyclodextrin-based formulation. | [15] |

| BRAF-mutant Colorectal Cancer | Syngeneic C57BL/6 Mice | VBC9, VPFB6 (murine) | Not specified | Significantly inhibited tumor growth in immunocompetent mice; efficacy impaired in immunodeficient mice. | [16] |

| Orthotopic Breast Cancer | BALB/c Mice | 4T1 (murine) | Not specified | Intravenous administration on two consecutive days per week for three weeks. | [17] |

| Ovarian & Renal Cancer | In vitro synergy test | ES-2 (ovarian), 786-O (renal) | Not specified (in vitro) | Synergistic cytotoxic effects when combined with vorinostat (Combination Index < 1.0). | [9] |

Experimental Protocols and Methodologies

The evaluation of Carfilzomib's in vivo efficacy typically involves the use of xenograft or syngeneic tumor models. The following sections outline a generalized protocol and a representative workflow.

General Experimental Workflow

The process begins with establishing a tumor model in a suitable host, followed by drug administration and subsequent monitoring of tumor growth and animal health.

Detailed Protocol: Human Xenograft Model

This protocol is a representative example for assessing Carfilzomib in an immunocompromised mouse model bearing a human solid tumor.

1. Materials and Reagents:

-

Cell Line: Human cancer cell line of interest (e.g., SHP77 small cell lung cancer).[13]

-

Animals: Immunocompromised mice (e.g., NOD/SCID or BNX), 6-8 weeks old.[9][15]

-

Carfilzomib: Clinical grade or research grade powder.

-

Vehicle/Formulation: Captisol® (sulfobutylether-β-cyclodextrin) based formulation or 5% dextrose solution.[8]

-

Anesthetics: Isoflurane or Ketamine/Xylazine cocktail.

-

Measurement Tools: Digital calipers.

2. Cell Preparation and Implantation:

-

Culture cells under standard conditions to ~80% confluency.

-

Harvest cells using trypsin, wash with PBS, and resuspend in a serum-free medium or Matrigel mixture at a concentration of 1-5 x 10⁷ cells/mL.

-

Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[15]

3. Tumor Growth and Randomization:

-

Allow tumors to grow. Measure tumor dimensions every 2-3 days using calipers. Calculate tumor volume using the formula: (L x W²)/2, where L is the length and W is the width.[17]

-

When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 per group).[8][15]

4. Drug Preparation and Administration:

-

Reconstitute Carfilzomib powder according to the manufacturer's instructions to create a stock solution.

-

On the day of treatment, dilute the stock solution with the appropriate vehicle (e.g., 5% dextrose) to the desired final concentration (e.g., 3 mg/kg or 5 mg/kg).[8][9][15]

-

Administer the drug via intravenous (tail vein) injection. A common schedule is on two consecutive days, repeated weekly for 3-4 weeks.[9][17]

-

The control group receives vehicle only on the same schedule.

5. Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volume and mouse body weight 2-3 times per week as indicators of efficacy and toxicity, respectively.[17]

-

Monitor animals for any signs of distress or adverse effects.

-

The primary endpoint is typically tumor growth inhibition (TGI). A secondary endpoint can be overall survival.

6. Endpoint Analysis:

-

At the end of the study (or when tumors reach a maximum ethical size), euthanize the mice.

-

Excise tumors, weigh them, and process them for further analysis (e.g., immunoblotting for proteasome inhibition, immunohistochemistry for apoptosis markers).[11]

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor volumes between treated and control groups.

Pharmacokinetics and Pharmacodynamics in Animal Models

Studies in rats and mice have been crucial for understanding Carfilzomib's behavior in vivo.

-

Pharmacokinetics (PK): Carfilzomib exhibits very rapid and high plasma clearance and has a short terminal half-life (typically 5-20 minutes in rats).[18][19] It is predominantly cleared by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis.[18][20] This rapid clearance may minimize off-target toxicities.[18]

-

Pharmacodynamics (PD): Despite its short half-life, Carfilzomib's irreversible binding mechanism leads to potent and sustained proteasome inhibition in both blood and various tissues.[18][21] Studies in rats show that consecutive daily dosing can achieve peak proteasome inhibition of 80% or more, preventing full recovery of enzyme activity between doses.[21] This sustained target engagement is key to its therapeutic efficacy.

Conclusion